molecular formula C8H9ClN2O4 B613066 4-Nitrophenyl 2-aminoacetate hydrochloride CAS No. 16336-29-1

4-Nitrophenyl 2-aminoacetate hydrochloride

Cat. No. B613066
CAS RN: 16336-29-1
M. Wt: 232,62 g/mole
InChI Key: MGZZUFRFWPWALX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-nitrophenethylamine hydrochloride, involves the use of raw materials like phenylethylamine, concentrated sulfuric acid, and concentrated nitric acid . The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .


Molecular Structure Analysis

The molecular structure of related compounds like 4-nitrophenethylamine hydrochloride has been described with the linear formula: O2NC6H4CH2CH2NH2 · HCl .


Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .

Scientific Research Applications

  • Scientific Field: Organic Chemistry
    • Application : 4-Nitrophenethylamine hydrochloride is used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles and N-(4-nitrophenethyl)formamide .
    • Results or Outcomes : The outcomes of these reactions would be the formation of the desired compounds, namely ortho-metalated primary phenethylamines complexes and N-(4-nitrophenethyl)formamide . Specific yields or efficiencies are not provided in the sources I found.
  • Scientific Field: Nanotechnology

    • Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
    • Methods of Application : Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .
    • Results or Outcomes : The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .
  • Scientific Field: Biochemistry

    • Application : Certain transaminases have been found to accept amine donors such as 2-(4-nitrophenyl)ethan-1-amine hydrochloride .
    • Results or Outcomes : The outcomes of these reactions would be the formation of the desired compounds .
  • Scientific Field: Organic Chemistry
    • Application : 4-Nitrophenethylamine hydrochloride is used in the synthesis of various compounds .
    • Results or Outcomes : The outcomes of these reactions would be the formation of the desired compounds .

Safety And Hazards

For related compounds, it is advised to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This suggests potential future directions in the development and assessment of nanostructured materials for catalytic applications.

properties

IUPAC Name

(4-nitrophenyl) 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4.ClH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZZUFRFWPWALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-aminoacetate hydrochloride

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